Zinc‑Induced Deoximation Yield: Ethyl 2,3‑Dioxohexanoate vs. Shorter‑Chain α,β‑Diketo Ester Analogs
In a standardized Zn/AcOH deoximation protocol, ethyl 2,3‑dioxohexanoate (2b) was obtained in 72% isolated yield after HPLC purification [1]. Under identical conditions, the analogous methyl 2,3‑dioxobutanoate (2a) afforded 85% yield and methyl 2,3‑dioxopentanoate (2d) gave 86% yield [1]. The 13–14 percentage‑point lower yield for the hexanoate chain reflects the steric and electronic influence of the longer alkyl side chain, which must be considered when scaling up or comparing synthetic routes.
| Evidence Dimension | Isolated yield in zinc‑induced deoximation of oxime ethers |
|---|---|
| Target Compound Data | 72% (ethyl 2,3‑dioxohexanoate, 2b) |
| Comparator Or Baseline | 85% (methyl 2,3‑dioxobutanoate, 2a); 86% (methyl 2,3‑dioxopentanoate, 2d) |
| Quantified Difference | –13 pp (vs. 2a); –14 pp (vs. 2d) |
| Conditions | Zn powder (6–11 equiv), AcOH, r.t., 1 h; purification by preparative HPLC (CHCl₃) |
Why This Matters
The lower yield for the hexanoate substrate informs process chemists that route optimization or stoichiometry adjustments are required relative to shorter‑chain analogs, directly impacting cost‑of‑goods and procurement decisions for research supply.
- [1] Ryu I, Kuriyama H, Miyazato H, Minakata S, Komatsu M, Yoon JY, Kim S. Zinc‑Induced Deoximation of α,α′-Dioxo‑Type Oximes and Oxime Ethers Leading to α,β‑Diketo Esters. Bull. Chem. Soc. Jpn. 2004;77(7):1407‑1408. View Source
